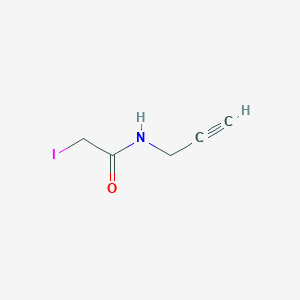

2-iodo-N-(prop-2-yn-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

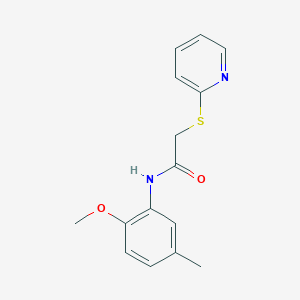

2-iodo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C5H6INO and a molecular weight of 223.01 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide can be achieved through the iodination and acetylation reactions of ethanolamine .Molecular Structure Analysis

The InChI code for 2-iodo-N-(prop-2-yn-1-yl)acetamide is 1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) and the InChI key is CSMMHDBFJDWUDO-UHFFFAOYSA-N .Chemical Reactions Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide can be used as an intermediate in organic synthesis. It can be used to synthesize other iodine-containing organic compounds, or as an important raw material in drug synthesis .Physical And Chemical Properties Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Redox Biology

2-Iodo-N-(prop-2-yn-1-yl)acetamide is utilized in redox biology to study the reactivity of cysteine residues in proteins. It serves as a thiol-reactive probe that can covalently label and quantify the reactive cysteinome in cells and tissues. This application is crucial for understanding the redox perturbation responses and identifying H2O2-sensitive cysteines .

Chemical Biology

In chemical biology, this compound is employed for activity-based protein profiling. It helps in the identification and quantification of cysteines with intrinsic reactivity within a complex proteome. This is particularly useful for mining data and determining the intrinsic reactivity of cysteines, which can lead to the discovery of novel drug targets .

Pharmaceutical Industry

The pharmaceutical industry can leverage 2-iodo-N-(prop-2-yn-1-yl)acetamide for drug discovery and development. Its ability to label reactive cysteines can aid in the design of cysteine-targeting drugs, which are often used in the treatment of diseases where redox imbalance is a factor .

Proteomics

This compound is instrumental in proteomics for the quantitative thiol reactivity profiling (QTRP) of cysteines. It enables the enrichment and identification of reactive cysteines in proteins, thereby providing insights into protein function and interaction .

Organic Synthesis

The compound finds application in organic synthesis, particularly in the Sandmeyer reaction. It is used for the stereospecific synthesis of exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system, which is a valuable scaffold in medicinal chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMMHDBFJDWUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-(prop-2-yn-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2939035.png)

![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-propylethanediamide](/img/structure/B2939050.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)